Product packaging for Homosalate(Cat. No.:CAS No. 118-56-9)

Homosalate

Cat. No.: B1673399
CAS No.: 118-56-9
M. Wt: 262.34 g/mol
InChI Key: WSSJONWNBBTCMG-UHFFFAOYSA-N
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Description

Homosalate (CAS 118-56-9) is an organic ultraviolet (UV) B filter belonging to the salicylate class of chemicals, with a peak absorption at approximately 306 nm . Its primary research application is in the study of sunscreen formulations and photoprotection mechanisms. Research indicates that its efficacy stems from an ultrafast excited state intramolecular proton transfer (ESIPT) process upon UVB photon absorption, effectively converting radiation into less harmful energy . Beyond its photophysical properties, this compound is a critical compound in toxicological and human biomonitoring studies. Recent research has demonstrated systemic absorption after dermal application in humans, with studies investigating its toxicokinetics, metabolism, and elimination profiles . It is important to note that commercial this compound is a mixture of cis - (cHMS) and trans -isomers (tHMS), which exhibit significantly different bioavailabilities and must be evaluated separately in exposure and risk assessments . In vitro assays have indicated potential endocrine activity, with studies reporting interactions as a progesterone and androgen receptor antagonist, making it a compound of interest for endocrine disruption research . This product is provided as a high-purity material for research purposes only, supporting investigations in chemistry, dermatology, toxicology, and environmental science. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22O3 B1673399 Homosalate CAS No. 118-56-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,3,5-trimethylcyclohexyl) 2-hydroxybenzoate
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InChI

InChI=1S/C16H22O3/c1-11-8-12(10-16(2,3)9-11)19-15(18)13-6-4-5-7-14(13)17/h4-7,11-12,17H,8-10H2,1-3H3
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InChI Key

WSSJONWNBBTCMG-UHFFFAOYSA-N
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Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2O
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Molecular Formula

C16H22O3
Record name 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE
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DSSTOX Substance ID

DTXSID1026241
Record name 3,3,5-Trimethylcyclohexyl salicylate
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Molecular Weight

262.34 g/mol
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Physical Description

3,3,5-trimethylcyclohexylsalicylate appears as viscous or light yellow to slightly tan liquid or oil. (NTP, 1992)
Record name 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE
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Boiling Point

322 to 329 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

Insoluble (<1 mg/ml at 79 °F) (NTP, 1992)
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Density

1.045 at 77 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

118-56-9
Record name 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE
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Record name Benzoic acid, 2-hydroxy-, 3,3,5-trimethylcyclohexyl ester
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Environmental Fate and Ecotoxicology of Homosalate

Environmental Distribution and Occurrence

The presence of homosalate (B147027) has been detected globally in various environmental compartments, indicating its broad distribution. industrialchemicals.gov.au A significant pathway for its entry into the environment is through wastewater, primarily from the use of personal care products. industrialchemicals.gov.au Direct release into aquatic environments also occurs from recreational activities such as swimming. industrialchemicals.gov.au

This compound Concentrations in Aquatic Ecosystems

This compound has been measured in both freshwater and marine environments, with concentrations varying depending on location and proximity to sources of contamination. industrialchemicals.gov.aunih.gov

In freshwater systems, this compound has been detected in rivers and lakes. For instance, studies have reported its presence in rivers in urban areas, such as Tianjin, China. typology.com In Romania, this compound was found in sewage sludge samples from wastewater treatment plants (WWTPs) at concentrations up to 1035 ng/g dw, and also detected in effluents and surface waters downstream of WWTPs, posing a medium risk for Daphnia magna. rsc.org

Coastal and recreational marine waters, particularly those with high tourism activity, often exhibit higher concentrations of this compound. industrialchemicals.gov.aunih.gov Measurements at beaches on Okinawa Island, Japan, showed concentrations up to 214 ng/L, peaking during the warmest summer months. industrialchemicals.gov.au In Hong Kong Harbour, this compound was detected in 76% of samples, ranging from 66 to 2812 ng/L, with concentrations exceeding 1000 ng/L observed at a popular beach on hot summer days. industrialchemicals.gov.au Studies in the US Virgin Islands and off Oahu, Hawaii, have also reported this compound in coastal waters and reefs, with maximum concentrations reaching 1413 ng/L and 625.7 ng/L, respectively. industrialchemicals.gov.au The Chesapeake Bay estuary in the United States also showed this compound concentrations ranging from 15.5 to 187.9 ng/L. industrialchemicals.gov.au In a study in Hawaii, this compound concentrations in surface seawater were generally higher than other tested UV filters like octisalate, oxybenzone (B1678072), and octocrylene. nih.gov

Data on this compound Concentrations in Aquatic Environments:

Environment TypeLocationConcentration Range (approx.)UnitSource
Freshwater (WWTP Sludge)RomaniaUp to 1035ng/g dw rsc.org
Freshwater (WWTP Effluent/Surface Water)RomaniaDetected (medium risk for Daphnia magna)N/A rsc.org
Marine (Beaches)Okinawa Island, JapanUp to 214ng/L industrialchemicals.gov.au
Marine (Harbour/Beaches)Hong Kong66 - 2812ng/L industrialchemicals.gov.au
Marine (Coastal/Reefs)US Virgin IslandsUp to 1413ng/L industrialchemicals.gov.au
Marine (Reefs)Oahu, HawaiiUp to 625.7ng/L industrialchemicals.gov.au
Marine (Estuary)Chesapeake Bay, USA15.5 - 187.9ng/L industrialchemicals.gov.au

Note: N/A indicates data was reported as detected with associated risk rather than a specific concentration range in the context of the search result.

Freshwater Environments

This compound Presence in Terrestrial Environments (e.g., soil, agricultural runoff)

This compound's lipophilic nature suggests it can partition to solid matrices like sediment and soil. industrialchemicals.gov.au Wastewater treatment processes can lead to the accumulation of this compound in biosolids. industrialchemicals.gov.au When these biosolids are applied to agricultural land, this compound can be introduced into the soil. industrialchemicals.gov.au Model predictions suggest a predicted environmental concentration (PEC) in soil of 4.46 mg/kg dw based on the application of biosolids containing this compound. industrialchemicals.gov.au Agricultural runoff is also identified as a potential source of various contaminants, including UV filters, entering surface waters. researchgate.netmdpi.comagr.hr

Detection in Biota and Bioaccumulation Potential

This compound has been detected in a variety of aquatic biota globally, indicating its uptake by organisms. typology.comindustrialchemicals.gov.auresearchgate.netnih.gov Its lipophilicity promotes its accumulation in living tissues. typology.com Studies have found this compound in corals around Hawaii, with a median concentration of 341 ng/g dw. industrialchemicals.gov.au It has also been measured in fish tissues, with concentrations reported up to 3100 ng/g dw (lipids) in fish from Germany and ranging from 0.13 to 11.0 ng/g in the muscle of wild fish from Lake Chaohu, China. typology.comindustrialchemicals.gov.auresearchgate.net Research in 2012 indicated that up to 3,100 ng/g of this compound could be found in fish tissues and up to 7,112 ng/g in mussels, highlighting a real risk of bioaccumulation in marine organisms. typology.comresearchgate.net

Laboratory-based studies and field observations suggest a low to moderate bioaccumulation potential for this compound. industrialchemicals.gov.aunih.govnih.gov While some studies indicate bioaccumulation potential based on its lipophilicity (log Kow values above 6), measured bioconcentration factors (BCFs) and bioaccumulation factors (BAFs) are often below regulatory thresholds for categorization as bioaccumulative. industrialchemicals.gov.aunih.gov

Data on this compound Detection in Biota:

Organism TypeLocationConcentration Range (approx.)UnitSource
CoralsHawaii, USAMedian 341ng/g dw industrialchemicals.gov.au
FishGermanyUp to 3100ng/g dw (lipids) industrialchemicals.gov.auresearchgate.net
Fish (muscle)Lake Chaohu, China0.13 - 11.0ng/g industrialchemicals.gov.au
MusselsNot specifiedUp to 7112ng/g (lipids) typology.comresearchgate.net
Bioaccumulation Factors (BAFs) in Aquatic Organisms (e.g., fish, crayfish)

Laboratory studies have measured the bioaccumulation of this compound in aquatic organisms. In the red swamp crayfish (Procambarus clarkii), laboratory-based BAFs for this compound were measured at 991 ± 569 L/kg, with tissue concentrations reaching approximately 5,000 ng/g DW. nih.gov Accumulation in crayfish occurred from both food and water exposure. nih.gov A prediction for BCF to fish was estimated at 5,387 L/kg. nih.gov Field investigations of this compound tissue concentrations in crayfish collected from the environment showed levels up to 174 ng/g DW in red swamp crayfish and up to 399 ng/g DW in virile crayfish (Orconectes virilis). nih.gov

While some studies suggest bioaccumulation potential based on lipophilicity, measured BAFs and BCFs for this compound and similar chemicals are reported to be below domestic thresholds for categorization as bioaccumulative in some regulatory contexts. industrialchemicals.gov.aunih.gov Field bioaccumulation studies in wild fish from Lake Chaohu, China, measured mean this compound BAFs of 13.8 L/kg ww across six species, with a range of 4.5–24.0 L/kg ww. industrialchemicals.gov.au

Data on this compound Bioaccumulation Factors (BAFs):

Organism TypeEnvironmentBAF (approx.)UnitSource
Red Swamp Crayfish (P. clarkii) (Lab)Aquatic991 ± 569L/kg DW nih.gov
Fish (Predicted BCF)Aquatic5387L/kg nih.gov
Wild Fish (Field)FreshwaterMean 13.8 (Range 4.5-24.0)L/kg ww industrialchemicals.gov.au

It is important to note that BAFs and BCFs can vary depending on the organism, exposure route, and environmental conditions. nih.govosti.gov Different studies may also use varying weight normalization metrics (e.g., wet weight, dry weight, lipid normalization), which can affect direct comparisons. nih.gov

Trophic Transfer Dynamics in Food Webs

The potential for this compound to accumulate and transfer through trophic levels in food webs is a relevant area of study. This compound has a high log KOW of 6.27, which indicates a potential to bioaccumulate and undergo trophic magnification in some aquatic food webs industrialchemicals.gov.au. Despite this potential, some data suggest that biotransformation might occur at a faster rate than uptake in certain organisms industrialchemicals.gov.au.

Studies have investigated the bioaccumulation of this compound in aquatic organisms. For instance, laboratory studies with red swamp crayfish (Procambarus clarkii) showed bioaccumulation factors (BAFs) of 991 ± 569 L/Kg, with accumulation occurring from both food and water. Predicted bioconcentration factors (BCFs) for fish were estimated at 5,387 L/kg nih.gov. Field studies have also detected this compound in wild fish, with mean BAFs across six species in Lake Chaohu, China, reported as 13.8 L/kg wet weight, ranging from 4.5 to 24.0 L/kg wet weight industrialchemicals.gov.au. While these values are below some domestic thresholds for categorization as bioaccumulative, the lipophilic nature of this compound suggests it can partition into sediment and biota industrialchemicals.gov.au.

Research on trophic magnification factors (TMFs) for organic UV filters, including this compound, has shown values ranging from 1.23 to 2.04, suggesting a potential for trophic magnification nih.gov. This indicates that concentrations could increase at higher trophic levels in food webs nih.gov.

This compound in Anthropogenic Environmental Compartments (e.g., wastewater treatment plant effluents, microplastics)

This compound is commonly detected in anthropogenic environmental compartments due to its widespread use and release. Wastewater treatment plants (WWTPs) are a significant pathway for this compound to enter the aquatic environment mdpi.comicriforum.orgnih.gov. This compound has been identified in untreated wastewater influent, and while WWTPs can achieve substantial elimination, it is also present in treated wastewater effluent mdpi.comnih.gov. Studies have reported this compound in the sediment of streams and rivers, as well as in STP effluents industrialchemicals.gov.au.

The interaction of this compound with microplastics is another area of concern. Microplastics can sorb various chemical compounds, and there is ongoing debate regarding their role in enhancing the effects of pollutants nih.govresearchgate.net. This compound is one of the organic UV filters that has been included in studies investigating the combined effects of microplastics and UV filters on aquatic organisms like Daphnia magna nih.govresearchgate.net. While some studies suggest microplastics can increase the toxic effects of chemicals, others report no additive changes or even mitigation of adverse effects researchgate.net. The high sorption capacity of microplastics for various compounds is a key factor in these interactions researchgate.net.

Environmental Transformation and Degradation Pathways

The persistence and fate of this compound in the environment are influenced by various transformation and degradation processes, both abiotic and biotic.

Abiotic Degradation Mechanisms

Abiotic processes, such as photodegradation and hydrolysis, play a role in the breakdown of this compound in the environment.

Photodegradation Pathways and Kinetics

Photodegradation is a significant abiotic process affecting UV-absorbing compounds in aquatic environments uts.edu.aunih.gov. This can occur through direct photolysis, where this compound absorbs light and transforms, or indirect photolysis, where it reacts with reactive species generated from other substances nih.gov. While UV filters are designed to be stable under UV light, their transformation is a complex process uts.edu.au.

Studies have investigated the photostability of this compound. Dilute solutions in various solvents, including ethanol (B145695)/water, have been shown to be photostable europa.eu. Experiments examining this compound in an emulsion exposed to simulated solar radiation showed a low decrease in content, indicating stability under these conditions europa.euciteline.com. However, a detailed understanding of photodegradation pathways and by-products of UV filters is still developing uts.edu.au.

Hydrolysis Rates and pH Dependence (e.g., half-life at neutral pH)

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is another abiotic degradation mechanism for this compound mdpi.com. The rate of hydrolysis can be dependent on pH mdpi.com.

Studies have investigated the abiotic hydrolysis of this compound across different pH levels. Using methods compatible with OECD TG 111, the estimated half-life at 25°C and neutral pH (pH 7) was found to be 215 hours (approximately 8.96 days) industrialchemicals.gov.aueuropa.eu. At pH 4, the estimated half-life was 210 hours (approximately 8.75 days), and at pH 9, it was 69.7 hours (approximately 2.90 days) industrialchemicals.gov.aueuropa.eu. These half-lives suggest that this compound can undergo relatively rapid degradation under environmentally relevant pH conditions industrialchemicals.gov.aueuropa.eu. The hydrolysis products, salicylic (B10762653) acid and 3,3,5-trimethylcyclohexanol (B90689), are reported to meet the criteria for rapid degradability and are not classified as hazardous to the aquatic environment industrialchemicals.gov.au.

Here is a table summarizing the hydrolysis half-life data:

pHEstimated Half-life at 25°C (hours)Estimated Half-life at 25°C (days)
42108.75
72158.96
969.72.90

This compound also reacts with chlorine in chlorinated water, such as in swimming pools. This reaction follows zero-order kinetics and leads to the formation of chlorinated by-products, including monochloro-homosalate, dichloro-homosalate, and two diastereoisomers of monochloro-homosalate europa.euciteline.comresearchgate.net.

Biotic Degradation Mechanisms

Biotic degradation, primarily through microbial activity, can also contribute to the removal of this compound from the environment. This compound is considered inherently and ultimately biodegradable industrialchemicals.gov.au.

Research has explored the biodegradation of organic UV filters, including this compound, in various systems. For instance, studies have investigated the use of enzymes from spent mushroom compost, a waste product containing extracellular enzymes from white-rot fungi, for the removal of this compound from urban wastewater mdpi.com. The enzyme extract of Pleurotus djamor has shown high ability for this compound removal mdpi.com. Direct application of spent mushroom composts may be a feasible solution for removing this compound from urban wastewater mdpi.com.

While this compound is considered readily biodegradable, the efficiency of removal can vary depending on the microbial community and environmental factors acs.org. Some studies have indicated that this compound had too low signals in abiotic controls in biodegradation kinetics tests, making it difficult to fully assess its biotic degradation under those specific experimental conditions acs.org.

Biodegradability in Aquatic Systems

This compound is considered inherently and ultimately biodegradable in water industrialchemicals.gov.au. Experimental data indicate that this compound is not persistent in aquatic environments industrialchemicals.gov.au. A ready biodegradation study conducted according to OECD TG 301F, using non-adapted activated sludge over 60 days, showed a mean degradation of 62% industrialchemicals.gov.au. This compound also undergoes rapid degradation by hydrolysis industrialchemicals.gov.au. Its rapid degradation is supported by its classification under the Classification, Labelling, and Packaging (CLP) and Globally Harmonised System (GHS), with a maximum recorded half-life of less than 16 days, approximately 9 days at pH 7 industrialchemicals.gov.au.

Microbial Degradation Processes

Microorganisms play a role in the degradation of this compound. Studies using wastewater treatment plant (WWTP) sludge microcosms have shown that this compound can be degraded nih.govresearchgate.net. Specific bacterial strains capable of degrading this compound have been isolated from enrichment cultures derived from WWTP sludge nih.govnih.gov. A synthetic consortium containing 27 bacterial strains demonstrated 60-80% degradation of this compound after 12 days nih.govnih.gov. This indicates that certain microorganisms possess the metabolic capabilities to break down this compound nih.govresearchgate.net.

Identification and Ecotoxicological Significance of Degradation Products and Metabolites

The primary hydrolysis products of this compound are salicylic acid and 3,3,5-trimethylcyclohexanol industrialchemicals.gov.au. Both of these hydrolysis products also meet the criteria for rapid degradability and are not classified as hazardous to the aquatic environment industrialchemicals.gov.au.

However, the identities and environmental effects of all potential degradation products of this compound have not been fully assessed in some evaluations industrialchemicals.gov.au. Further evaluation may be required if new information indicates the potential for environmental metabolites or degradants to cause harm industrialchemicals.gov.au. In chlorinated water, such as in swimming pools, this compound can react with chlorine to form chlorinated by-products, including monochloro-homosalate and dichloro-homosalate, as well as two diastereoisomers of monochloro-homosalate researchgate.net. The toxic effects of these chlorinated products are a concern, as new compounds formed through chemical transformation can potentially be more toxic than the parent compound researchgate.net.

Ecotoxicological Impact Assessments

Aquatic Ecotoxicity Studies

Acute toxicity tests with this compound or structurally similar read-across substances have been conducted on freshwater species from different trophic levels europa.eu. In many acute toxicity tests, no effects were observed within the water solubility of this compound europa.eu.

Toxicity to Algae (e.g., growth inhibition, EC50, NOEC)

Studies on the toxicity of this compound to algae have reported varying results. In one study, this compound was found to be among the most toxic organic UV filters against freshwater plants, with an IC50 of 1.46 mg/L scispace.comnih.govresearchgate.net. However, other studies have reported higher effect concentrations or no effects within the substance's solubility limit europa.eunih.gov.

A 72-hour NOEC for growth inhibition of the freshwater algae Raphidocelis subcapitata was reported as > 0.0089 mg/L in one study industrialchemicals.gov.aueuropa.eu. In an algae study using a tested undiluted filtrate with a loading rate of 100 mg/L, no effects were observed, resulting in a NOEC of >= 0.0089 mg/L europa.eu.

Here is a summary of select algae toxicity data:

OrganismEndpointDurationConcentration (mg/L)FindingSource
Freshwater plantsIC50-1.46Growth inhibition scispace.comnih.govresearchgate.net
Raphidocelis subcapitataNOEC72 h> 0.0089Growth inhibition industrialchemicals.gov.aueuropa.eu
AlgaeNOEC72 h>= 0.0089No effects (100 mg/L loading rate) europa.eu
Toxicity to Aquatic Invertebrates (e.g., Daphnia magna immobilization, EC50)

Acute toxicity tests on Daphnia magna have shown no effects at concentrations up to 50% of water solubility industrialchemicals.gov.au. In a Daphnia study with a saturated solution (100 mg/L loading rate), no effects were observed, and the 48-hour EC50 was reported as > water solubility europa.eu. One study, which employed a solvent to solubilize this compound, found a 48-hour LC50 of 2.4 mg/L, which is above the substance's solubility limit industrialchemicals.gov.au.

Another study reported the EC50 for Daphnia magna to be in the range of 2.66–3.67 mg/L nih.govresearchgate.netresearchgate.net.

Chronic toxicity testing on Daphnia magna has also been conducted industrialchemicals.gov.au. A 21-day test found effects on mean neonates per surviving adult at all tested concentrations, including a small but significant positive effect at 0.075 mg/L and a negative effect on fecundity at 0.3 mg/L industrialchemicals.gov.au. However, these effects were observed at nominal concentrations exceeding the water solubility of this compound industrialchemicals.gov.au. The 21-day NOEC for Daphnia magna reproduction, based on an analogue substance (EHS), was reported as 0.006 mg/L industrialchemicals.gov.au.

Here is a summary of select aquatic invertebrate toxicity data:

OrganismEndpointDurationConcentration (mg/L)FindingSource
DaphniaEC5048 h> water solubilityNo effects (100 mg/L loading rate) europa.eu
Daphnia magnaLC5048 h2.4Observed with solvent, above solubility industrialchemicals.gov.au
Daphnia magnaEC50-2.66–3.67Acute toxicity nih.govresearchgate.netresearchgate.net
Daphnia magnaEffects on reproduction21 d0.075Small but significant positive effect industrialchemicals.gov.au
Daphnia magnaEffects on reproduction21 d0.3Negative effect on fecundity industrialchemicals.gov.au
Daphnia magnaNOEC (Analogue EHS)21 d0.006Reproduction industrialchemicals.gov.au
Toxicity to Fish (e.g., acute and chronic effects, LC50, LOEC)

Information on the toxicity of this compound to fish is limited, and some assessments utilize data from analogue chemicals like ethyl hexyl salicylate (B1505791). industrialchemicals.gov.aunih.gov According to the European Chemicals Agency (ECHA), acute toxicity data for this compound on fish is available. However, for fish toxicity data specifically, octisalate is used as a surrogate in some cases because information for this compound is not available. nih.gov

Acute toxicity tests typically determine the concentration lethal to 50% of the test population within a short exposure period (e.g., 96 hours), expressed as LC50. chemsafetypro.comeuropa.eu Chronic toxicity studies, involving longer exposure durations (e.g., 28 days), assess effects on endpoints like hatching, growth, and survival, and are used to determine the No Observed Effect Concentration (NOEC) or Lowest Observed Effect Concentration (LOEC). chemsafetypro.comeuropa.eu

Based on Quantitative Structure-Activity Relationship (QSAR) estimates, this compound, along with other organic UV filters, may exhibit acute toxicity below 1,000 µg/L. nih.gov However, toxicity values often exceed the water solubility for poorly soluble UV filters. nih.gov

Impact on Marine Planktonic Organisms (e.g., sea urchin larvae, copepods, microalgae)

Ecotoxicological studies have investigated the effects of sunscreens containing various UV filters, including this compound, on marine planktonic organisms such as sea urchin larvae, copepods, and microalgae. researchgate.netmdpi.com These organisms represent different trophic levels and are crucial components of marine ecosystems. chemsafetypro.comresearchgate.net

Studies exposing marine plankton to leachates from sunscreen formulations have shown variable toxicity depending on the specific formulation and organism tested. researchgate.netmdpi.com For instance, one study evaluating the toxicity of eight sunscreen formulations on the microalga Tisochrysis lutea, larvae of the sea urchin Paracentrotus lividus, and the copepod Acartia tonsa found that the highest toxicity level was observed for a cream tested on sea urchin larvae, with an EC50 of 122.4 mg/L. researchgate.netmdpi.com The toxicity to microalgae and copepods was generally lower. mdpi.com

Individual UV filters can also exhibit toxicity to marine plankton. For example, a 48-h EC50 of 279 µg/L for embryo development in P. lividus and a 72-h EC50 of 59 µg/L for growth inhibition in the marine microalgae I. galbana have been reported for this compound in studies conducted in the absence of light. nih.gov

Terrestrial Ecotoxicity Studies (e.g., soil organisms, plants)

Compared to aquatic environments, the ecotoxicological impact of sunscreen UV filters like this compound on terrestrial organisms, such as soil organisms and plants, is less extensively studied. researchgate.netvkm.no Soil organisms, including earthworms, play vital roles in soil structure, nutrient cycling, and decomposition, and are often used as model organisms in ecotoxicity studies. researchgate.netnoack-lab.com

While information specifically on this compound's toxicity to terrestrial plants is limited, studies on other UV filters like oxybenzone have explored their effects on soil organisms such as earthworms. researchgate.net These studies indicate potential effects on biochemical parameters and reproductive success in earthworms exposed to certain UV filters in soil. researchgate.net Further research is needed to fully understand the terrestrial ecotoxicity of this compound.

Ecotoxicological Endpoints and Hazard Characterization (e.g., Hazardous Concentration 5 (HC5))

Ecotoxicological endpoints such as LC50, EC50, NOEC, and LOEC are used to characterize the potential hazards of chemicals to the environment. chemsafetypro.comeuropa.eu These values represent concentrations at which a certain level of effect is observed in test organisms. chemsafetypro.comeuropa.eu

Hazard characterization can involve deriving a Hazardous Concentration 5 (HC5), which is an estimated concentration that is expected to affect no more than 5% of species in a given ecosystem. chemsafetypro.com Species Sensitivity Distributions (SSDs) are statistical tools used to derive HC5 values based on a range of toxicity data from different species. chemsafetypro.com However, the availability of sufficient and reliable ecotoxicity data for a diverse range of species is crucial for robust HC5 derivation. chemsafetypro.com

For this compound, a freshwater Predicted No-Effect Concentration (PNEC) of 0.6 µg/L has been derived from the chronic ecotoxicity endpoint for the analogue ethyl hexyl salicylate, using an assessment factor. industrialchemicals.gov.au A soil PNEC of 7.14 mg/kg dw has also been derived based on analogue data for terrestrial plants. industrialchemicals.gov.au These PNECs are used in risk assessments to compare with predicted environmental concentrations. chemsafetypro.com

Coral Ecotoxicology and Reef Health Implications

The potential impact of sunscreen ingredients, including this compound, on coral reefs has become a significant concern due to their detection in coastal waters. icriforum.orgnoaa.gov Coral reefs are highly diverse and valuable ecosystems facing numerous threats, including pollution. noaa.govnova.edu

Observed Effects on Coral Species (e.g., bleaching, mortality)

Studies have investigated the effects of UV filters on coral species, observing endpoints such as bleaching, mortality, and developmental abnormalities in coral larvae. icriforum.orgnoaa.govnova.edunih.gov Coral bleaching, the expulsion of symbiotic algae (zooxanthellae), is a stress response that can lead to reduced coral health and survival. nova.edunih.gov

While oxybenzone has been more extensively studied for its effects on coral, research on this compound's impact is also emerging. icriforum.orgnova.edu One study evaluating the effects of this compound on the Atlantic staghorn coral Acropora cervicornis using 96-hour exposures observed tissue attenuation and hypertrophied mucocytes, albeit to a lesser degree than with avobenzone (B1665848) exposure. nova.edu An EC10 of 629.9 µg/L was reported for this compound in this study. nova.edu

It is important to note that some studies have reported toxicity threshold concentrations for UV filters that are above their estimated solubility and levels typically detected in coastal waters, suggesting the need for further research, particularly on chronic exposure to lower concentrations. nova.edu

Mechanistic Insights into Coral Toxicity (e.g., phototoxicity mechanisms)

Research is ongoing to understand the mechanisms by which UV filters exert toxicity on corals. One proposed mechanism involves phototoxicity, where the chemical becomes more toxic under UV light exposure. stanford.edubeachapedia.org

Studies have shown that corals and sea anemones can metabolize certain UV filters, such as oxybenzone, into compounds that become phototoxic under sunlight. stanford.eduacs.orgasbmb.orgstanford.edu These metabolic byproducts can form reactive oxygen species, leading to cellular damage. acs.org While much of this research has focused on oxybenzone, the potential for similar phototoxic mechanisms with other UV filters like this compound, which share similar chemical structures, is an area of investigation. stanford.edustanford.edu

Interestingly, the symbiotic algae within corals may play a role in sequestering these phototoxic metabolites, potentially offering some protection to the coral host. stanford.eduacs.orgasbmb.orgstanford.edu However, bleached corals, having lost their symbiotic algae, may be more vulnerable to the toxic effects of UV filters. stanford.eduacs.orgstanford.edu

Toxicological Research of Homosalate on Biological Systems

Toxicokinetics and Systemic Exposure

Dermal Absorption and Percutaneous Penetration Studies

In vitro and in vivo studies have investigated the dermal absorption and percutaneous penetration of homosalate (B147027). In vitro dermal penetration studies using human skin have been conducted, with one study utilizing a 10% this compound formulation showing a dermal absorption of 3.86 ± 1.43% (mean ± 1 SD) after a 24-hour exposure period, which was used by the SCCS in exposure calculations europa.euindustrialchemicals.gov.aueuropa.eu. Another in vitro study with a 1% this compound formulation showed lower absorption, approximately 1% industrialchemicals.gov.au. Animal studies, specifically in rats, have indicated higher dermal absorption compared to humans, with a mean total absorption of 8.7 ± 2.0% from a 10% this compound sunscreen formulation industrialchemicals.gov.au. Systemic absorption in humans following dermal application of sunscreen containing this compound has been confirmed by detecting this compound in plasma of volunteers europa.eueuropa.euewg.org. One study involving whole-body application of a 10% this compound sunscreen in volunteers demonstrated systemic absorption of this compound isomers, with elimination being delayed and slower compared to oral administration, and terminal elimination half-times around 24 hours researchgate.netnih.gov.

Table 1: Dermal Absorption of this compound

Study TypeSpeciesFormulation ConcentrationDermal Absorption (%)NotesSource
In vitro percutaneous penetrationHuman skin10%3.86 ± 1.43Mean ± 1 SD, 24-hour exposure europa.euindustrialchemicals.gov.aueuropa.eu
In vitro absorptionHuman skin1%~1Lower absorption observed industrialchemicals.gov.au
In vivo dermal absorptionRat10%8.7 ± 2.0Mean total absorption, higher than human industrialchemicals.gov.au

Oral Bioavailability and Absorption

While dermal exposure is the primary route for this compound from sunscreens, oral bioavailability and absorption have also been considered in toxicokinetic assessments. Models of oral absorption have predicted nearly 100% absorption, although the predicted oral bioavailability is around 83% service.gov.uk. Some assessments have used a conservative assumption of 50% oral absorption in their calculations europa.eueuropa.euservice.gov.uk. A study investigating the toxicokinetics of this compound isomers after dermal application noted that oral bioavailability of cis-HMS was tenfold lower than that of trans-HMS researchgate.netnih.gov.

Table 2: Predicted Oral Absorption and Bioavailability of this compound

MetricValueNotesSource
Predicted Absorption~100%Based on models service.gov.uk
Predicted Bioavailability83%Based on models service.gov.uk
Assumed Absorption50%Used in some conservative assessments europa.eueuropa.euservice.gov.uk

Distribution in Tissues and Biological Fluids

Systemic bioavailability of this compound after dermal application is evidenced by its detection in biological fluids such as plasma and human breast milk europa.eueuropa.euewg.orgresearchgate.net. Studies have confirmed the presence of sunscreen ingredients, including this compound, in plasma and human milk samples after topical application europa.euewg.orgresearchgate.net. Maximum plasma concentrations of this compound after topical application have been reported to vary between 13.9 and 23.1 ng/ml europa.eu. In a study with volunteers applying a 10% this compound sunscreen, parent this compound isomers showed the highest plasma concentrations (2.4 µg L⁻¹ tHMS and 7.7 µg L⁻¹ cHMS) nih.gov.

Table 3: Detection of this compound in Biological Fluids

Biological FluidDetectionNotesSource
PlasmaDetectedConfirms systemic absorption after topical application europa.eueuropa.euewg.orgresearchgate.net
Human Breast MilkDetectedIndicates distribution to breast milk after topical application europa.euewg.orgresearchgate.net

Metabolism and Biotransformation Pathways

The metabolism of this compound involves biotransformation pathways that lead to the formation of various metabolites.

Formation of Salicylic (B10762653) Acid and Other Metabolites

This compound is metabolized, notably through hydrolysis, into salicylic acid and 3,3,5-trimethylcyclohexanol (B90689) europa.euoup.comresearchgate.net. This metabolic conversion to salicylic acid is considered a primary pathway europa.euoup.comresearchgate.net. Salicylic acid can be further metabolized through conjugation with glycine (B1666218) to form salicyluric acid, as well as glucuronidation to form salicylic acid glucuronides industrialchemicals.gov.au. In addition to salicylic acid, other metabolites, including hydroxylated and carboxylic acid metabolites, have been identified in human metabolism studies following both oral and dermal exposure industrialchemicals.gov.aunih.gov. In one study, parent this compound isomers and hydroxylated and carboxylic acid metabolites were quantified in volunteers after dermal exposure to a 10% this compound sunscreen nih.gov.

Table 4: Key Metabolites of this compound

MetaboliteTypeNotesSource
Salicylic AcidHydrolysis productPrimary metabolite europa.euoup.comresearchgate.net
3,3,5-trimethylcyclohexanolHydrolysis productFormed alongside salicylic acid europa.euoup.comresearchgate.net
Salicyluric acidConjugation productFormed from salicylic acid and glycine industrialchemicals.gov.au
Salicylic acid glucuronidesConjugation productFormed from salicylic acid through glucuronidation industrialchemicals.gov.au
Hydroxylated metabolitesOxidative metabolitesIdentified in human metabolism studies industrialchemicals.gov.aunih.gov
Carboxylic acid metabolitesOxidative metabolitesIdentified in human metabolism studies, includes specific isomers industrialchemicals.gov.aunih.gov
Role of Esterase Activity in Metabolism

Esterase activity plays a role in the metabolism of this compound, particularly in the hydrolysis of the ester bond to form salicylic acid europa.euservice.gov.uk. In vitro metabolism studies using human liver microsomes have shown that this compound is hydrolyzed into salicylic acid and 3,3,5-trimethylcyclohexanol europa.euresearchgate.net. While in vitro studies demonstrate complete conversion to salicylic acid under certain conditions, in vivo conversion in humans over 24 hours after topical application may not be complete nih.gov. The use of pure β-glucuronidase from E. coli K12 without aryl-sulfatase/esterase activity in some studies is noted to avoid cleavage at the ester bond of this compound researchgate.net.

Stereoselectivity in Toxicokinetics of cis- and trans-Isomers

Studies have demonstrated stereoselectivity in the toxicokinetics of cis- and trans-Homosalate in humans. Following oral administration, the oral bioavailability of cis-Homosalate (cHMS) was found to be approximately tenfold lower than that of trans-Homosalate (tHMS). researchgate.netresearchgate.net Furthermore, the formation of oxidized metabolites derived from tHMS was two orders of magnitude higher than those derived from cHMS. researchgate.netresearchgate.net

After dermal exposure, the bioavailability of cHMS was observed to be a factor of 2 lower than that of tHMS. researchgate.netnih.gov Despite these differences in bioavailability, the metabolite ratios relative to the respective parent isomer were similar to those observed after oral administration, suggesting that oral-route urinary excretion fractions can be applicable for dermal-route exposure assessments. researchgate.netnih.gov These significant differences in the toxicokinetics between cHMS and tHMS highlight the importance of differentiating between these isomers in exposure and risk assessments. researchgate.netnih.gov

Elimination and Excretion Kinetics

Following dermal exposure, the elimination of this compound and its metabolites is delayed and slower compared to the oral route. researchgate.netnih.gov Terminal elimination half-times after dermal application were around 24 hours. researchgate.netnih.gov

Urinary excretion is considered a preferred matrix for human biomonitoring of non-persistent organic chemicals like this compound. researchgate.net Peak urinary metabolite concentrations were observed between 3.2 and 4.2 hours post-dose after oral administration. researchgate.net All three quantitatively investigated metabolites (CPAA, 5OH-OC, and DOCCA) were excreted with biphasic elimination kinetics. researchgate.net DOCCA and CPAA exhibited considerably longer elimination half-lives in both the first and second phases compared to 5OH-OC. researchgate.net Specifically, the first phase half-life for DOCCA was 3.0 hours and for CPAA was 5.7 hours, while for 5OH-OC it was 1.3 hours. researchgate.net The second phase half-life for DOCCA and CPAA was 16 hours, compared to 6.4 hours for 5OH-OC. researchgate.net Within 24 hours, 99% of 5OH-OC was excreted, while 82% of DOCCA and 77% of CPAA were excreted. researchgate.net

After dermal exposure, the same metabolites were detected in urine with similar ratios as after oral exposure, but at much lower concentrations. researchgate.net Urinary excretion fractions for metabolites derived from tHMS (6.4%) were two orders of magnitude higher than those derived from cHMS (0.045%) after oral administration. researchgate.net

Here is a summary of elimination half-lives for key urinary metabolites after oral administration:

MetaboliteFirst Phase Half-life (h)Second Phase Half-life (h)
DOCCA3.016
CPAA5.716
5OH-OC1.36.4

Toxicokinetic Modeling and Reverse Dosimetry

Toxicokinetic (TK) models are utilized to link administered doses to internal concentrations in plasma, blood, and tissues. researchgate.net High-throughput TK (HTTK) models perform in vitro to in vivo extrapolation to predict toxicokinetics based on in vitro measurements and chemical structure-based properties. researchgate.net

Reverse dosimetry is a significant application of HTTK, where bioactive concentrations identified in in vitro screening studies are converted into equivalent in vivo doses that would result in comparable steady-state plasma concentrations. researchgate.netd-nb.info This approach is valuable for assessing potential in vivo effects based on in vitro findings. researchgate.netd-nb.info

Physiologically based kinetic (PBK) models can also be used for both forward dosimetry (estimating internal concentrations from intake doses) and reverse dosimetry (identifying the external dose from measured internal concentrations). PBK models allow for the consideration of factors such as gender, age, sensitive populations, and inter-individual variation.

Studies have employed PBK modeling approaches to predict internal exposure dose metrics in both animals and humans, and to introduce the concept of Margin of Internal Exposure (MOIE). researchgate.netfrontiersin.org For this compound, PBK models have been developed and used to simulate plasma concentrations after repeated oral exposure in rats and repeated dermal exposure in humans. frontiersin.org Parameters used in human PBK model building include intrinsic clearance and half-life values derived from in vitro human hepatocyte incubations. frontiersin.org

Endocrine Disruption Potential

This compound has been identified as a potential endocrine-disrupting chemical (EDC) due to its ability to interfere with the normal functioning of the endocrine system. nih.gov EDCs can impact hormone regulation by interacting with hormone receptors such as the estrogen receptor (ER) and androgen receptor (AR). nih.gov

In Vitro Studies on Hormone Receptor Activity

In vitro studies have investigated the potential of this compound to interact with hormone receptors, particularly the estrogen and androgen receptors. nih.govcend.dktoxstrategies.com

Estrogen Receptor (ER) Binding and Transactivation (e.g., E-SCREEN assay, MCF-7 cell proliferation)

Multiple in vitro studies have assessed the estrogenic potential of this compound using various methods, including ER binding assays and cell proliferation assays like the E-SCREEN assay using MCF-7 breast cancer cells. nih.govnih.govciteline.comresearchgate.net

Some studies have reported estrogenic effects and ER binding activity for this compound. nih.govcend.dk For instance, this compound has been shown to promote the proliferation of MCF-7 cells and transactivate estrogen receptor alpha (ERα). nih.govresearchgate.net In the MCF-7 cell proliferation assay (E-SCREEN), this compound exhibited estrogenic activity with an EC50 of 5.53 μM, increasing the number of viable cells by 3.5-fold compared to control-treated cells at a concentration of 10 μM. citeline.comeuropa.eu Another study in MCF-7 cells found the estrogenic potency order as HMS > BP-3 > 4-MBC, with these UV filters exhibiting estrogenic activity comparable to 100 pM of 17-β-estradiol (E2). researchgate.net this compound may exert its estrogenic activities through the classical estrogen-response pathway via ERα in MCF-7 cells. researchgate.net

However, some studies have reported conflicting results regarding ER binding. One study using a recombinant hERα binding assay detected no affinity for the estrogen receptor up to the highest tested concentration of 0.1 mM. citeline.com In a yeast hERα transactivation assay, no estrogenic activity was observed up to 10 mM. citeline.com Similarly, in a transgenic zebrafish assay, no estrogenic activity was found at a single concentration of 10 μM. citeline.com Another study using the HeLa-9903 system did not observe an increase in ERα-mediated luciferase activity at viable concentrations up to the limit of solubility, classifying this compound as "non-interacting" in the ER binding assay. toxstrategies.com

Despite some conflicting results, several in vitro studies, particularly those utilizing MCF-7 cell proliferation (E-SCREEN assay), indicate that this compound possesses estrogenic activity. nih.govnih.govciteline.comresearchgate.neteuropa.eu

Androgen Receptor (AR) Binding and Antagonism

In vitro studies have also investigated the interaction of this compound with the androgen receptor (AR). nih.govcend.dktoxstrategies.comoup.com

This compound has been found to act as an antagonist towards the AR in some studies. nih.gov In the MDA-kb2 cell transcriptional-activation assay, this compound showed significant antagonism of dihydrotestosterone (B1667394) (DHT)-induced AR activation at concentrations below cytotoxicity, with an IC50 of 5.57 x 10⁻⁶ M. oup.com No agonistic activity was observed in this assay when this compound was tested alone. oup.com These findings suggest that this compound possesses antiandrogenic activity in vitro. oup.com

Another study using the MDA-kb2 transcriptional AR activation cell assay similarly found that this compound did not demonstrate AR agonism but showed apparent exposure-dependent antagonism of AR-mediated transactivation at approximately 10⁻⁴ M. toxstrategies.com

However, some research indicates only a weak affinity to the rat androgen receptor with a flat concentration-response relationship, which was not considered indicative of a specific interaction with the androgen binding domain. europa.eu Studies assessing binding to ARs isolated from rat prostate classified this compound as a "non-binder". toxstrategies.com

Despite some variations in findings, several in vitro studies, particularly cell-based reporter assays, suggest that this compound can act as an androgen receptor antagonist. nih.govtoxstrategies.comoup.com

Progesterone (B1679170) Receptor System Interactions

In vitro studies have explored the potential of this compound to interact with the progesterone receptor (PR). Using sensitive reporter gene cell lines, this compound has been found to act as an antagonist towards the PR. nih.govoup.com These interactions were observed in studies assessing the activity of several UV filters and polycyclic musks on estrogen receptor (ER), androgen receptor (AR), and PR. nih.govoup.com While these findings suggest a potential for interference with the progesterone system, the effects were generally observed at relatively high concentrations, typically above 1 µM. nih.gov Some studies using breast cancer cell lines have also identified the progesterone system as potentially impacted by this compound exposure. safecosmetics.org However, it is noted that these findings have primarily been observed in cell cultures. safecosmetics.org

Thyroid Hormone Receptor (TR) Interactions

Few data are available specifically on the direct effects of this compound on thyroid cells and its interaction with the Thyroid Hormone Receptor (TR). An in vitro study investigating the effects of this compound on rat and human thyroid cells (FRTL-5 and NHT) found that this compound exposure could affect these cells. nih.govresearchgate.net The study reported that this compound significantly upregulated the mRNA expression levels of the thyroglobulin (Tg) gene in both rat and human thyroid cells. nih.govresearchgate.net Additionally, it increased thyroid peroxidase (TPO) mRNA expression in rat thyroid cells (FRTL-5), but not in human thyroid cells (NHT). nih.govresearchgate.net Cytotoxicity was observed at high concentrations or after long incubation times. nih.gov Cell proliferation and oxidative stress levels were not altered by this compound exposure in this study. nih.gov The clinical relevance of these in vitro findings regarding the impact of this compound on thyroid function remains unclear. researchgate.net

In Vivo Studies on Endocrine-Related Effects

In vivo studies have been conducted to assess the potential endocrine-related effects of this compound, particularly focusing on estrogenic and reproductive endpoints.

Uterotrophic Assays

Uterotrophic assays in rats are a standardized method to investigate potential estrogenic activity of a substance by measuring changes in uterine weight. Studies using this assay have investigated the effects of this compound. An in vivo study involving repeated subcutaneous injections of this compound in juvenile female Wistar rats over three consecutive days did not reveal estrogenic potential in the uterotrophic assay, even at dose levels up to 1000 mg/kg body weight. wikipedia.orgeuropa.eu Another study in immature Long-Evans rats receiving this compound in their daily diet also found no estrogenic effects in vivo based on the uterotrophic assay. wikipedia.org Regulatory bodies, such as the European Chemicals Agency, have also reported that the uterotrophic assay in rats exposed to this compound was negative. nih.gov While the uterotrophic assay in the rat was negative, it is recognized that this assay may not provide information on other potential modes of action for endocrine disruption. service.gov.uk

Combined Repeated Dose Toxicity Study with Reproduction/Developmental Toxicity Screening Test (OECD TG 422)

A key in vivo study for evaluating the potential toxicity of this compound, including effects on reproduction and development, is the Combined Repeated Dose Toxicity Study with Reproduction/Developmental Toxicity Screening Test, conducted according to OECD Test Guideline 422. europa.eudtu.dkindustrialchemicals.gov.au In one such study, male and female RccHanTM: WIST(SPF) rats were orally administered this compound at dose levels of 0, 60, 120, 300, and 750 mg/kg body weight/day. europa.eu

Based on this study, a Lowest Observed Adverse Effect Level (LOAEL) for general toxicity was identified at 60 mg/kg body weight/day in male animals, primarily due to histopathological kidney findings and higher kidney weights observed from this dose level. europa.euindustrialchemicals.gov.au Effects on other organs, including the liver, thyroid, and thymus, occurred mainly at higher doses (≥300 mg/kg body weight/day). europa.euindustrialchemicals.gov.au

For reproductive and developmental toxicity endpoints addressed in this OECD TG 422 study, a No Observed Adverse Effect Level (NOAEL) for general toxicity was established at 300 mg/kg body weight/day for both sexes, based on maternal effects and developmental toxicity noted at higher doses. europa.eu However, it is noted that the rats in this study were exposed to constant lighting, which could potentially affect the reliability of the reported effects. industrialchemicals.gov.au

Impact on Reproductive Organs and Fertility

The OECD TG 422 study also provided data on the impact of this compound on reproductive organs and fertility. nih.govindustrialchemicals.gov.au Based on the limited data available from this screening study, this compound may affect fertility and developmental toxicity. industrialchemicals.gov.au Effects observed included reduced fertility index, sperm changes, reduced corpora lutea, and higher post-implantation loss. industrialchemicals.gov.au The reported NOAEL for fertility in this study was 120 mg/kg body weight/day, based on effects on fertility (post-implantation loss) observed at doses ≥300 mg/kg body weight/day. industrialchemicals.gov.au

Developmental Toxicity

Developmental toxicity was also assessed within the framework of the OECD TG 422 study. nih.gov As mentioned, the study indicated potential developmental toxicity, with higher post-implantation loss observed at higher doses. industrialchemicals.gov.au However, due to the low number of pregnant females in the study, a definitive NOAEL for developmental toxicity was not determined. industrialchemicals.gov.au It is also noted that salicylic acid, a likely metabolite of this compound, is associated with adverse effects on development, but the extent to which this metabolite contributes to potential developmental toxicity from this compound is unclear without further information. industrialchemicals.gov.au

Molecular Mechanisms of Endocrine Disruption (e.g., PI3K/AKT and MAPK signaling pathways)

Research into the potential endocrine-disrupting properties of this compound has explored its interaction with various cellular signaling pathways. Studies have indicated that this compound may influence intracellular signaling cascades, including the PI3K/AKT and MAPK pathways. For instance, this compound has been shown to exacerbate the invasiveness and enhance the proliferation of human trophoblastic cells by regulating these pathways atamanchemicals.comnih.govfrontiersin.org. This compound has also been observed to activate both PI3K and ERK molecules, which are components of these pathways mdpi.com. These pathways are known to be involved in critical cellular processes such as proliferation and differentiation mdpi.com.

Read-Across Considerations with Structurally Similar Compounds (e.g., methyl salicylate)

Read-across is a method used in toxicology to predict the properties of a substance based on data from structurally similar compounds, known as analogues canada.caresearchgate.net. This compound belongs to the group of salicylates and shares structural similarities with other compounds in this group, such as methyl salicylate (B1505791) atamanchemicals.comcanada.cacanada.ca. Both this compound and methyl salicylate contain a salicylate moiety canada.cacanada.ca.

While structural similarity is a primary consideration for read-across, toxicokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are also crucial for assessing the suitability of an analogue researchgate.netresearchgate.net. Studies comparing the in vitro ADME properties of various salicylate esters, including this compound and methyl salicylate, have shown that despite similar general structures, their toxicokinetics can vary considerably researchgate.netresearchgate.net. Both this compound and methyl salicylate can be hydrolyzed to salicylic acid, which is a major metabolite researchgate.net. Cyclohexyl salicylate, octisalate, and this compound have been identified as suitable analogues for each other based on in vitro ADME properties, whereas other salicylates like butyloctyl salicylate exhibited markedly different properties researchgate.net.

Assessment of Endocrine Disrupting Properties: Inconclusive vs. Equivocal Evidence

The available evidence regarding the endocrine-disrupting properties of this compound has been subject to scientific review. The Scientific Committee on Consumer Safety (SCCS) has stated that the currently available evidence for endocrine-disrupting properties of this compound is considered inconclusive, and at best, equivocal europa.euservice.gov.ukeuropa.euresearchgate.netcosmeticsdesign-europe.com. This assessment is based on the evaluation of data from in silico modeling, in vitro tests, and in vivo studies europa.eueuropa.euresearchgate.netcosmeticsdesign-europe.com.

Genotoxicity and Mutagenicity Assessments

Genotoxicity and mutagenicity assessments are crucial for evaluating the potential of a substance to cause damage to genetic material.

In Vitro Genotoxicity Studies

In vitro studies are conducted using cells or microorganisms in a laboratory setting to assess potential genotoxic effects.

Bacterial Reverse Mutation Assays (e.g., Salmonella typhimurium, OECD TG 471)

Bacterial reverse mutation assays, such as the Ames test, are standard in vitro tests used to detect gene mutations fao.orgnib.sire-place.bebiosafe.fi. These assays typically employ specific strains of bacteria, including Salmonella typhimurium, that require certain amino acids for growth fao.orgnib.sire-place.bebiosafe.fi. The test assesses whether a substance can induce mutations that revert the bacteria to their original state, allowing them to grow in the absence of the required amino acid fao.orgnib.sire-place.bebiosafe.fi. The OECD Test Guideline 471 provides a standardized method for conducting these assays europa.eufao.orgnib.sire-place.bebiosafe.fi.

Multiple bacterial gene mutation assays using Salmonella typhimurium strains (e.g., TA 98, TA 100, TA 102, TA 1535, TA 1537) have been conducted on this compound, both in the presence and absence of metabolic activation europa.euindustrialchemicals.gov.auciteline.com. These studies generally reported negative results, indicating no genotoxic or mutagenic potential in these bacterial systems under the tested conditions europa.eueuropa.euindustrialchemicals.gov.auciteline.com.

Mammalian Cell Gene Mutation Assays

Mammalian cell gene mutation assays are used to detect gene mutations in cultured mammalian cells www.gov.uk. The hypoxanthine-guanine phosphoribosyl transferase (HPRT) locus is a common target gene in such assays europa.euindustrialchemicals.gov.auwww.gov.ukeuropa.eu. The OECD Guideline 476 describes the methodology for the in vitro mammalian cell gene mutation test europa.euciteline.comeuropa.eu.

A mammalian cell gene mutation assay conducted according to OECD Guideline 476 using Chinese hamster lung fibroblasts (V79 cells) assessed the potential of this compound to induce gene mutations at the HPRT locus europa.euciteline.comeuropa.eu. This study, performed under GLP conditions, reported no substantial and reproducible dose-dependent increase in mutation frequency europa.eu. This compound did not induce gene mutations at the HPRT locus in V79 cells europa.euindustrialchemicals.gov.aueuropa.eu.

Below is a summary of some in vitro genotoxicity study findings for this compound:

Assay TypeTest SystemMetabolic ActivationResultReference
Bacterial Reverse MutationSalmonella typhimurium (various strains)+/-Negative europa.eueuropa.euindustrialchemicals.gov.auciteline.com
Mammalian Cell Gene MutationChinese Hamster V79 (HPRT locus)+/-Negative europa.euindustrialchemicals.gov.auciteline.comeuropa.eu
Single Cell Gel Electrophoresis (Comet)Human Peripheral LymphocytesNot specifiedPositive industrialchemicals.gov.aujrespharm.comresearchgate.net
Micronucleus TestMCF-7 Human Breast Cancer Cells-S9 onlyPositive europa.euindustrialchemicals.gov.auresearchgate.net
Chromosome Aberration TestChinese Hamster V79 or CHO cells+/-Negative europa.euindustrialchemicals.gov.auciteline.com

Note: The positive results in the Comet and Micronucleus tests were noted in non-guideline studies or at cytotoxic concentrations, which may affect their interpretation. europa.euindustrialchemicals.gov.auresearchgate.net

Comet Assay for DNA Damage in Human Lymphocytes

Other Systemic Toxicological Effects

Organ-Specific Effects (e.g., kidney, liver, thymus, thyroid)

Research indicates that this compound may adversely affect several organs. In a study involving rats, kidney effects, including increased weight and the presence of hyaline droplets, were observed at a dose of 60 mg/kg body weight/day. industrialchemicals.gov.au While it was suggested that these kidney effects might be due to a rat-specific mechanism (accumulation of α2u-globulin), there was insufficient data to definitively conclude this, and thus the effects were considered potentially relevant to humans. industrialchemicals.gov.au This study identified 60 mg/kg body weight/day as the lowest observed adverse effect level (LOAEL) for kidney effects. industrialchemicals.gov.au

Other organ effects were primarily noted at higher doses, specifically at or above 300 mg/kg body weight/day. industrialchemicals.gov.au These effects included an increase in both absolute and relative liver weights, a decrease in thymus weight, and a higher incidence of diffuse hypertrophy in the thyroid. industrialchemicals.gov.au

Data Table 1: Observed Organ Effects of this compound in Rats

OrganEffect ObservedDose Level (mg/kg bw/day)
KidneyIncreased weight, Hyaline droplets≥ 60
LiverIncreased absolute and relative weight≥ 300
ThymusDecreased weight≥ 300
ThyroidDiffuse hypertrophy≥ 300

Impact on Cell Migration and Invasion (e.g., human breast cancer cells, E-cadherin reduction)

Studies investigating the effects of this compound on human breast cancer cells have shown an impact on cell migration and invasion. Long-term exposure (>20 weeks) to this compound at concentrations of ≥10⁻⁷ M increased the motility of estrogen-responsive MCF-7 human breast cancer cells. nih.gov This increased motility was observed using multiple assay systems, including the scratch assay, live cell imaging, and xCELLigence technology. nih.gov Increased invasive activity through matrigel (B1166635) was also noted using the xCELLigence system. nih.gov

Furthermore, increased motility was also observed in estrogen-unresponsive MDA-MB-231 human breast cancer cells after 15 weeks of exposure, suggesting that the effect on migration is not limited to estrogen-responsive cells. nih.gov

Regarding molecular mechanisms, a reduction in E-cadherin levels was observed in MCF-7 cells following 24 weeks of exposure to 10⁻⁵ M this compound. nih.gov E-cadherin is a cell adhesion molecule whose reduction is often associated with increased cell migration and invasion in cancer. researchgate.net

Interaction with Other Chemical Exposures (e.g., enhancement of pesticide absorption)

Research suggests that this compound may interact with other chemical exposures, potentially enhancing their absorption into the body. Studies have indicated that commercially available sunscreens containing this compound have been shown to increase the amount of pesticides absorbed through the skin. safecosmetics.org This highlights a potential concern regarding co-exposure to this compound and pesticides. safecosmetics.orgresearchgate.net

Analytical Methodologies for Homosalate Detection and Quantification

Chromatographic Techniques

Chromatographic techniques are separation methods that allow for the isolation and quantification of homosalate (B147027) from complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are prominent examples used in this compound analysis.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile and widely used technique for the analysis of this compound, particularly in sunscreen products. jhsci.baresearchgate.netjhsci.ba Its suitability stems from its ability to handle non-volatile or thermally labile compounds and its compatibility with various detection systems.

Development and Validation for this compound in Sunscreen Products

Numerous HPLC methods have been developed and validated for the determination of this compound in sunscreen formulations. jhsci.baresearchgate.netjhsci.banih.gov These methods often involve sample preparation steps such as dissolving the sunscreen product in a suitable solvent (e.g., methanol (B129727) or ethanol), followed by sonication, centrifugation, and filtration to remove solid particles. nih.govfda.govlcms.czbiocompare.com

Method validation is a critical step to ensure the reliability and accuracy of the analytical results. Validation parameters typically assessed include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). jhsci.baresearchgate.netjhsci.banih.gov Validation is often performed according to guidelines from regulatory bodies such as the International Council on Harmonization (ICH) and the Food and Drug Administration (FDA). jhsci.balongdom.org

One developed HPLC method for determining this compound in sunscreen products involved using a mobile phase of methanol and water and an ACE C18 column. nih.gov Another validated method utilized a Purospher Star RP-18e column with an isocratic mobile phase composed of phosphate (B84403) buffer, methanol, and acetonitrile. longdom.org A separate HPLC-DAD method for the simultaneous analysis of multiple UV filters, including this compound, in sunscreen lotions and sprays used a Luna C18(2) column and a mobile phase of 0.1% acetic acid in methanol. fda.gov

Linearity, Accuracy, and Sensitivity of HPLC Methods

HPLC methods for this compound quantification demonstrate good linearity over a specific concentration range. For instance, a method validated for this compound in sunscreen products showed linearity in the range of 1–200 µg/mL with a correlation coefficient (R²) of 0.9998. jhsci.baresearchgate.netjhsci.ba Another method for analyzing multiple sunscreen agents, including this compound, in biological matrices exhibited linearity with R² > 0.99. nih.gov Linearity ranges can vary depending on the specific method and matrix; for example, a method for six common organic active pharmaceutical ingredients (APIs) in sunscreen, including this compound, showed linearity from 10% to 250% of the target sample concentrations with R² > 0.9999. fda.gov

Accuracy of HPLC methods is typically evaluated through recovery studies, often using the standard addition method. jhsci.ba Reported accuracy values for this compound analysis in sunscreen products are generally within acceptable ranges, such as 94.26%–121.53% in one study. jhsci.baresearchgate.netjhsci.ba Recoveries from biological matrices like plasma and urine have been reported to be over 86%. nih.goveuropa.eu

Sensitivity is assessed by determining the LOD and LOQ. The LOD and LOQ values for this compound vary depending on the method and matrix. For example, a method for sunscreen agents in biological fluids reported a minimum detectable limit of 2 ng for this compound. nih.gov Another study found LODs and LOQs for various sunscreen agents, including this compound, in the ranges of 0.04 to 0.63 mg/g and 0.12 to 2.10 mg/g, respectively, using GC-MS. chrom-china.com For HPLC-DAD analysis of UV filters, detection limits were reported between 0.77–1.2 µg/mL and quantization limits between 2.59–4 µg/mL. kau.edu.sa

Here is a table summarizing some reported data on linearity, accuracy, and sensitivity for this compound analysis using HPLC:

Method TypeMatrixLinearity RangeR² ValueAccuracy (Recovery)LODLOQ
HPLCSunscreen1–200 µg/mL0.999894.26%–121.53%N/AN/A
HPLCBiological fluids> 0.99> 0.9991%–104% (plasma), > 86% (urine) nih.goveuropa.eu2 ng nih.gov4 ng europa.eu
HPLC-DADSunscreen10%–250% of target conc.> 0.9999N/AN/AN/A
HPLC-DADSunscreen7.5-100 µg/mL> 0.999895%–102%0.77–1.2 µg/mL kau.edu.sa2.59–4 µg/mL kau.edu.sa
Detection Systems (e.g., Diode Array Detection (DAD))

Diode Array Detection (DAD) is a common detection system used in conjunction with HPLC for this compound analysis. nih.govfda.govbiocompare.comlongdom.orgresearchgate.net DAD allows for the simultaneous acquisition of UV-Vis spectra across a range of wavelengths, providing valuable information for peak identification and purity assessment. lcms.czkau.edu.sa this compound absorbs UV light, with a maximum absorption around 306 nm, making UV or DAD detection suitable. atamanchemicals.comjhsci.ba For the simultaneous analysis of multiple UV filters, including this compound, a wavelength of 313 nm or 238 nm has been selected for detection using DAD. fda.govbiocompare.com Spectral matching of peaks against a spectral library can confirm the purity of the this compound peak. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that can be applied to the analysis of this compound. nih.govrjpbcs.comchrom-china.comresearchgate.net GC-MS is particularly useful for volatile or semi-volatile compounds and provides both separation and structural information through mass spectrometry.

GC-MS has been used to identify and quantify this compound in various matrices, including studies investigating its stability and transformation products in chlorinated water. rjpbcs.comresearchgate.net In such studies, sample preparation may involve extraction techniques like solid-phase extraction (SPE) before GC-MS analysis. rjpbcs.comresearchgate.net this compound typically appears as two peaks in gas chromatograms, corresponding to its cis and trans isomers. rjpbcs.com The determination of this compound and other sunscreen agents in cosmetics using GC-MS has been established, employing selected ion monitoring (SIM) mode for detection. chrom-china.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique frequently used for the analysis of this compound and its metabolites, particularly in complex biological matrices like urine and plasma. sciex.comnih.govnih.govresearchgate.net LC-MS/MS offers the advantage of separating compounds based on their physicochemical properties (LC) and then detecting and identifying them based on their mass-to-charge ratio and fragmentation patterns (MS/MS).

LC-MS/MS methods have been developed for the sensitive determination of this compound metabolites in human urine, which is crucial for human biomonitoring and toxicokinetic studies. nih.govnih.govresearchgate.net These methods often involve enzymatic hydrolysis of urine samples followed by online solid-phase extraction (SPE) coupled with LC-MS/MS for sample cleanup and analyte enrichment. nih.gov Stable isotope dilution analysis, using deuterium-labeled internal standards, is commonly employed for accurate quantification of this compound metabolites. nih.govnih.govcaymanchem.com

LC-MS/MS allows for the identification and quantification of specific this compound metabolites, such as this compound carboxylic acid (HMS-CA) and hydroxylated this compound (3OH-HMS), including their cis and trans isomers. nih.govnih.gov The sensitivity of LC-MS/MS methods enables the detection and quantification of these metabolites at low concentrations, with reported limits of quantification as low as 0.02 µg/L in urine. nih.govnih.gov This sensitivity is sufficient to track the elimination kinetics of this compound metabolites in humans after topical application of sunscreen. nih.govnih.gov

LC-MS/MS is also used for general metabolite profiling, although specific studies focusing solely on this compound metabolite profiling using this technique were not extensively detailed in the provided search results beyond the targeted analysis of known metabolites. researchgate.net

Sample Preparation and Extraction Methods

Effective sample preparation and extraction are essential steps to isolate this compound from complex matrices before analysis.

Extraction from Cosmetic Matrices (e.g., lotions, sprays)

Extracting this compound from cosmetic products like lotions and sprays often involves relatively simple procedures due to the typically high concentration of UV filters in these formulations. Sample preparation generally does not require complex pre-treatment, as the this compound content is usually sufficient for direct analysis, particularly when using liquid chromatography. nih.gov

One approach involves weighing a sample of the cosmetic product into a centrifuge tube, adding a hot water solution, and then vigorously shaking and vortexing the mixture for extraction. lcms.cz Another method for extracting UV filters, including this compound, from sunscreen lotion and spray products utilizes a 0.1% acetic acid in methanol solution. fda.gov Following extraction, cleanup steps, such as using Captiva EMR—Lipid cartridges, can be employed to remove matrix lipids that might interfere with chromatographic analysis. lcms.cz Supercritical fluid extraction (SFE) with CO2 and ethanol (B145695) as a modifier has also been explored for the extraction of this compound from lipstick samples, demonstrating efficient recoveries. researchgate.net

Extraction from Environmental Samples (e.g., water, sediment, biota)

This compound has been detected in various environmental matrices, including water, sediment, and biota, due to its lipophilic nature. industrialchemicals.gov.au Extraction methods for environmental samples often require preconcentration techniques due to the lower concentrations typically found compared to cosmetic products.

For water samples, solid phase extraction (SPE) is a commonly used technique for the extraction of organic UV filters, including this compound. mdpi.comresearchgate.net This method has been established for marine waters, as well as other environmental liquid samples like wastewater and river water. mdpi.com Water samples may be filtered and acidified prior to SPE. researchgate.net

In the analysis of sediments, pressurized liquid extraction (PLE) has been performed for the extraction of UV filters. mdpi.com For biota samples, such as marine organisms, extraction procedures are also necessary to isolate accumulated this compound. nih.gov

Extraction from Biological Samples (e.g., plasma, urine, breast milk)

Human biological monitoring of this compound involves analyzing its presence in matrices like urine, plasma, and breast milk. researchgate.netnih.govnih.gov Extraction procedures are crucial for isolating this compound and its metabolites from these complex biological samples.

For urine samples, enzymatic hydrolysis is often performed before analysis to cleave glucuronic acid conjugates of metabolites. nih.gov Online-SPE-LC-MS/MS methods have been developed for the analysis of this compound metabolites in urine, incorporating turbulent flow chromatography for online sample cleanup and analyte enrichment. nih.gov

Extraction procedures for this compound from biological fluids like plasma and urine have been validated, showing good recovery rates. europa.eu this compound has also been detected in human milk, necessitating appropriate extraction methods for this matrix. industrialchemicals.gov.au

Quantification and Isomer-Specific Analysis

Quantification of this compound and its metabolites often involves chromatographic techniques coupled with mass spectrometry, allowing for sensitive and specific detection, including the differentiation of isomers.

Quantification of Parent this compound Isomers (cis- and trans-Homosalate)

This compound exists as cis- and trans-isomers, and their ratio can vary depending on the manufacturing method. industrialchemicals.gov.au Analytical methods are capable of quantifying these isomers separately. researchgate.netnih.govnih.gov

High-performance liquid chromatography (HPLC) is a common method for determining this compound content in sunscreen products. jhsci.baresearchgate.net HPLC coupled with UV absorption detection or mass spectrometry (LC-MS/MS) is widely used for the quantification of this compound and other UV filters in various matrices, including cosmetics and biological samples. fda.govnih.govsciex.com Gas chromatography-mass spectrometry (GC-MS) has also been used to identify this compound and its by-products, showing distinct peaks for the isomers. researchgate.netrjpbcs.com

Quantification of parent this compound isomers in human biological samples is typically performed using techniques like online-SPE-LC-MS/MS, often employing stable isotope dilution analysis with deuterium-labeled internal standards for accurate quantification. researchgate.netnih.gov Studies have shown differences in the toxicokinetics of cis- and trans-homosalate in humans, emphasizing the importance of isomer-specific analysis. researchgate.net

Quantification of this compound Metabolites

Following absorption, this compound undergoes metabolism, primarily through hydrolysis of its ester bond to form salicylic (B10762653) acid and 3,3,5-trimethylcyclohexanol (B90689), as well as other hydroxylation and conjugation products. industrialchemicals.gov.au Quantification of these metabolites is important for assessing internal exposure. researchgate.netnih.gov

Specific oxidative metabolites of this compound, such as 5-((2-hydroxybenzoyl)oxy)-3,3-dimethylcyclohexane-1-carboxylic acid (HMS-CA) and 3-hydroxy-3,5,5-trimethylcyclohexyl 2-hydroxybenzoate (3OH-HMS), have been identified and quantified in human urine as cis- and trans-isomers. nih.gov Analytical methods utilizing online-SPE-LC-MS/MS with stable isotope dilution analysis have been developed for the sensitive determination of these metabolites in urine. nih.gov The limits of quantification for these metabolites have been reported in the range of 0.02-0.04 μg L-1 in urine. nih.gov Quantification of metabolites in plasma and urine has also been performed with comparable or lower quantification limits using LC-MS/MS methods. researchgate.net

Use of Authentic Standards and Isotope Dilution Analysis

The accurate detection and quantification of this compound and its metabolites in various matrices, such as biological samples (plasma, urine) and consumer products, rely heavily on the use of authentic analytical standards. These standards provide a reference for identifying and quantifying the target compounds. Studies investigating the toxicokinetics of this compound in humans after dermal application have utilized authentic standards for the quantification of parent this compound isomers (cis- and trans-) and their hydroxylated and carboxylic acid metabolites. nih.govnih.govresearchgate.net

Isotope dilution analysis (IDA) is a powerful analytical technique employed for the precise quantification of substances. This method involves adding a known amount of an isotopically labeled analog of the analyte (the internal standard) to the sample. The ratio of the native analyte to the labeled internal standard is then measured, typically by mass spectrometry. This ratio, combined with the known amount of the internal standard, allows for accurate determination of the native analyte concentration, compensating for potential losses during sample preparation and analysis. researchgate.netresearchgate.netnih.gov

In the context of this compound analysis, stable isotope dilution analysis has been used for the quantification of this compound metabolites in human urine. For instance, deuterium-labeled this compound carboxylic acid (HMS-CA) has been used as an internal standard for the quantification of both cis- and trans- isomers of HMS-CA. researchgate.netnih.gov This approach has enabled the sensitive determination of these metabolites, with reported limits of quantification (LOQs) in the range of 0.02-0.04 µg/L, sufficient for monitoring metabolite levels for extended periods after exposure. researchgate.netnih.gov The use of IDA is particularly valuable when analyzing complex biological matrices where matrix effects can influence analytical accuracy.

Methodological Advancements and Future Directions in Analytical Chemistry

Significant advancements have been made in the analytical methodologies for the detection and quantification of this compound and other organic UV filters. High-performance liquid chromatography (HPLC) coupled with various detectors, particularly mass spectrometry (MS), has become a method of choice for these investigations due to its sensitivity, selectivity, and ability to separate mixtures of compounds, including isomers. jhsci.baresearchgate.netsciex.com

Online solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the sensitive determination of this compound and its metabolites in human urine samples. nih.govnih.gov This method incorporates turbulent flow chromatography for online sample cleanup and analyte enrichment, improving sensitivity and throughput. nih.gov

HPLC methods for the determination of this compound content in sunscreen products have also been developed and validated. jhsci.baresearchgate.net These methods often utilize UV detection, taking advantage of this compound's absorption in the UVB range. jhsci.ba Method validation includes assessing linearity, accuracy, and precision. jhsci.baresearchgate.net

Future directions in the analytical chemistry of this compound are likely to focus on enhancing sensitivity, improving isomer-specific analysis, and expanding the range of detectable metabolites. Given the observed differences in the toxicokinetics of cis- and trans-Homosalate isomers, continued development of methods that can effectively separate and quantify these isomers individually is crucial for accurate exposure and risk assessment. nih.govresearchgate.net The application of advanced mass spectrometric techniques, such as high-resolution mass spectrometry, may further improve the identification and quantification of known and novel this compound metabolites. Additionally, there is a growing need for standardized international methods for the characterization and analysis of this compound, including the assessment of impurities and degradation products. europa.euindustrialchemicals.gov.au The development of methods for monitoring this compound in various environmental matrices, such as coastal sands, also represents an ongoing area of research. researchgate.net

Data Table: Limits of Quantification for this compound Metabolites using Isotope Dilution Analysis

AnalyteAnalytical MethodInternal StandardMatrixLOQ (µg/L)Reference
cis-HMS-CAOnline-SPE-LC-MS/MSDeuterium-labeled HMS-CAUrine0.02-0.04 researchgate.netnih.gov
trans-HMS-CAOnline-SPE-LC-MS/MSDeuterium-labeled HMS-CAUrine0.02-0.04 researchgate.netnih.gov
3OH-trans-HMSOnline-SPE-LC-MS/MSNot specifiedUrine0.02-0.04 researchgate.netnih.gov
3OH-cis-HMSOnline-SPE-LC-MS/MSNot specifiedUrine0.02-0.04 researchgate.netnih.gov

Regulatory Science and Risk Assessment of Homosalate

Regulatory Frameworks and Classifications

Homosalate's use in cosmetic products is subject to various regulations across different jurisdictions, reflecting differing approaches to chemical safety assessment and risk management.

European Union (EU) Cosmetic Regulation (EC) No. 1223/2009 and Annex VI

In the European Union, This compound (B147027) (CAS No. 118-56-9, EC No. 204-260-8) is listed as a permitted UV filter in cosmetic products under Annex VI of Regulation (EC) No 1223/2009. europa.euindustrialchemicals.gov.au Historically, it was allowed at a maximum concentration of up to 10% in ready-for-use preparations. europa.euindustrialchemicals.gov.au

However, in light of concerns regarding potential endocrine-disrupting properties, the European Commission initiated a public call for data in 2019 to facilitate a safety assessment by the Scientific Committee on Consumer Safety (SCCS). europa.eu Based on the SCCS opinions, Regulation (EU) 2022/2195 amended Regulation (EC) No 1223/2009, restricting the use of this compound. europa.eucriticalcatalyst.comcirs-group.com As of January 1, 2025, for products placed on the market, and July 1, 2025, for products made available on the market, this compound is restricted to use in face products, excluding propellant sprays, at a maximum concentration of 7.34%. europa.eucriticalcatalyst.comcoslaw.eucoslaw.eu

United States Food and Drug Administration (FDA) Regulations and GRASE Status

In the United States, sunscreens are regulated as over-the-counter (OTC) drug products by the Food and Drug Administration (FDA). pavise.com The FDA established an OTC Monograph for sunscreens, outlining conditions under which products are generally recognized as safe and effective (GRASE). fda.gov

In a 2019 proposed rule and subsequent proposed order in 2022, the FDA proposed that this compound is not GRASE for use in sunscreens due to insufficient data to support a safety finding. pavise.comfda.govfda.govewg.orgcenterforderm.comtypology.com The agency has requested additional safety data for this compound and several other chemical UV filters. fda.govewg.orgcenterforderm.com Despite this proposed status, this compound is still allowed for use in products sold in the U.S., with the FDA historically allowing concentrations up to 15% in all product types. ewg.orgelchemy.comnih.gov

National and Regional Bans/Restrictions (e.g., Palau, Marshall Islands)

Beyond major regulatory bodies, some nations and regions have implemented bans or restrictions on this compound, often citing concerns about its potential environmental impact, particularly on coral reefs, and potential human health effects. Palau and the Marshall Islands are examples of regions that have adopted regulations banning sunscreens containing this compound. kao.comeurosyn.itthesunscreendoc.comcsic.es Hawaii has also banned this compound. ashland.com These bans are often part of broader restrictions on certain UV filters believed to harm marine life. eurosyn.itthesunscreendoc.comcsic.es

Classification, Labelling and Packaging (CLP) Regulation

The Classification, Labelling and Packaging (CLP) Regulation (EC) No 1272/2008 in the EU ensures that the hazards presented by chemicals are clearly communicated. europa.eukemi.se This regulation aligns with the UN Global Harmonised System (GHS). europa.eu this compound does not currently have any human health-related harmonised classifications under the GB Classification, Labelling and Packaging (CLP) regulation as amended, and no EU harmonised or UK mandatory classification and labelling entries existed as of November 2022. service.gov.uk However, it is suspected of having endocrine-disrupting activity. service.gov.uk The CLP Regulation requires manufacturers, importers, and downstream users to classify, label, and package hazardous chemicals appropriately. kemi.se

Safety Assessment and Risk Characterization

The safety of this compound has been the subject of scientific review and risk assessment by expert committees.

Scientific Committee on Consumer Safety (SCCS) Opinions and Reassessments

The Scientific Committee on Consumer Safety (SCCS) is an independent scientific committee of the European Commission that provides opinions on health and safety risks of non-food consumer products, including cosmetic ingredients. lovesunbody.com The SCCS has conducted safety assessments and reassessments of this compound.

In an opinion adopted on June 24-25, 2021, the SCCS concluded that this compound was not safe when used as a UV filter in cosmetic products at concentrations up to 10%. europa.eulovesunbody.comeuropa.euecomundo.eueuropa.eu The SCCS's opinion at that time was that the use of this compound as a UV filter in cosmetic products was safe for the consumer up to a maximum concentration of 0.5% in the final product. service.gov.uklovesunbody.comeuropa.euecomundo.eueuropa.eu The SCCS noted that the available evidence for endocrine-disrupting properties of this compound was inconclusive and at best equivocal. service.gov.ukeuropa.euecomundo.euresearchgate.net While some studies suggested potential endocrine effects, the evidence was not conclusive enough to derive a specific endocrine-related toxicological point of departure for safety assessment. service.gov.ukeuropa.euecomundo.euresearchgate.net

Following this opinion, industry submitted a re-calculation of the margin of safety based on the use of this compound specifically in face products. europa.eu The SCCS provided revised scientific advice on December 2, 2021, concluding that this compound is safe as a UV-filter at concentrations up to 7.34% when used in face cream and pump spray. europa.eueuropa.eudsm-firmenich.comnih.gov This revised opinion led to the amendment of the EU Cosmetics Regulation, restricting its use to face products at this lower maximum concentration. europa.eucriticalcatalyst.comcoslaw.eucoslaw.eucirs-group.com

The SCCS reassessed an OECD 422 study (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test) on this compound for the safety evaluation. dsm-firmenich.com This study, conducted in 2013, had been requested by the European Chemicals Agency (ECHA) for the EU REACH dossier update. dsm-firmenich.com

Based on the available information, no data tables with detailed research findings suitable for interactive presentation within these specific regulatory and assessment sections were identified. The information primarily consists of regulatory limits, dates of opinions, and classifications.

Derivation of Maximum Safe Concentrations (e.g., 0.5%, 7.34%)

Historically, this compound was permitted for use as a UV filter in cosmetic products in concentrations up to 10% in the EU and up to 15% in the USA and Australia. researchgate.neteuropa.eueuropa.eu However, recent safety assessments have led to revised recommendations and restrictions.

In 2021, based on a safety assessment considering potential endocrine-disrupting properties, the SCCS concluded that this compound was not safe when used as a UV-filter in cosmetic products at concentrations up to 10%. europa.eueuropa.eulovesunbody.com The SCCS initially recommended a maximum safe concentration of 0.5% in the final product. europa.eueuropa.eulovesunbody.com This concentration was derived to achieve a Margin of Safety (MoS) greater than 100, based on a Systemic Exposure Dose (SED) of 0.1 mg/kg body weight/day. service.gov.uk

Following this opinion, a re-calculation of the MoS was submitted to the SCCS to support the use of this compound up to a maximum concentration of 7.34% specifically in face products (face cream and pump spray). europa.euservice.gov.uk The SCCS subsequently concluded that this compound is safe as a UV-filter at concentrations up to 7.34% in face cream and pump spray. europa.euservice.gov.ukcoslaw.eu This was based on a recalculated aggregate SED of 0.0999 mg/kg body weight/day for face cream including face pump spray, utilizing an adjusted Point of Departure (PoD) of 10 mg/kg body weight/day. service.gov.uk

The difference in permitted concentrations (0.5% for general cosmetic products and 7.34% for face-specific products) highlights how exposure scenarios and recalculations based on specific product types can influence the derived maximum safe concentrations.

Here is a summary of the maximum safe concentrations derived by the SCCS:

Product TypeMaximum Safe ConcentrationBasisSource
General Cosmetic Products0.5%To achieve MoS > 100, SED of 0.1 mg/kg bw/day europa.eueuropa.euservice.gov.uk
Face Cream and Pump Spray (Face)7.34%Recalculated MoS of ~100, aggregate SED of 0.0999 mg/kg bw/day europa.euservice.gov.ukcoslaw.eu
Consideration of Endocrine-Disrupting Properties in Safety Assessment

The potential endocrine-disrupting properties of this compound have been a significant consideration in its safety assessment by regulatory bodies like the SCCS. europa.euservice.gov.ukkao.comdsm-firmenich.com The European Commission mandated the SCCS to perform a safety assessment for this compound specifically considering data related to its potential endocrine-disrupting properties. europa.euservice.gov.uk

While some studies suggest that this compound may have endocrine effects, the SCCS has consistently concluded that the available evidence is inconclusive and at best equivocal. europa.eueuropa.euservice.gov.ukresearchgate.netecomundo.eu This applies to data from in silico modeling, in vitro tests, and in vivo studies. europa.eueuropa.euresearchgate.net The SCCS noted that the evidence was not conclusive enough to enable the derivation of a specific endocrine-related toxicological point of departure for use in safety assessment. europa.eueuropa.euservice.gov.ukresearchgate.net

Despite the inconclusive evidence, concerns regarding potential endocrine disruption were taken into account during the safety assessment, leading to the revised maximum concentration recommendations. europa.eueuropa.eueuropa.eulovesunbody.com

Margin of Safety (MoS) Calculations and Risk Management Options

Margin of Safety (MoS) calculations are a crucial tool in the risk assessment of cosmetic ingredients, including this compound. The MoS is typically calculated by comparing a Point of Departure (PoD), such as a No Observed Adverse Effect Level (NOAEL) or a Lowest Observed Adverse Effect Level (LOAEL), to the Systemic Exposure Dose (SED). A MoS of 100 or greater is generally considered acceptable for cosmetic ingredients.

The SCCS has performed MoS calculations for this compound based on different exposure scenarios and datasets. In a 2007 opinion, using a NOAEL of 100 mg/kg body weight/day from a 14-day oral toxicity study in rats and a SED of 0.60 mg/kg body weight/day, the SCCP (a predecessor of the SCCS) derived an MoS of 167, concluding that this compound was safe up to 10% in sunscreen products. service.gov.uk

However, a later assessment utilizing an adjusted NOAEL of 10 mg/kg body weight/day (derived from a LOAEL of 60 mg/kg body weight/day from an OECD TG 422 study, with an assessment factor of 3 for LOAEL-NOAEL extrapolation and a 50% assumed oral bioavailability) and a SED of 1.59 mg/kg body weight/day (based on a dermal absorption of 5.3%), resulted in a significantly lower MoS of 6.3. service.gov.uk This lower MoS led the SCCS to conclude that this compound was not safe at concentrations up to 10%. service.gov.uk

The subsequent derivation of a maximum concentration of 0.5% was aimed at achieving an MoS > 100, specifically targeting a SED of 0.1 mg/kg body weight/day. service.gov.uk For the specific use in face products at 7.34%, the recalculated MoS was approximately 100 (100.2 for face cream and 100.1 for face pump spray), based on an aggregate SED of 0.0999 mg/kg body weight/day and the adjusted PoD of 10 mg/kg body weight/day. service.gov.uk

These calculations directly inform risk management options, leading to restrictions on the concentration and product types in which this compound can be safely used. service.gov.ukcoslaw.eu

Here is a table summarizing key MoS calculations:

Assessment PeriodPoD (NOAEL/LOAEL)SED (mg/kg bw/day)Dermal Absorption (%)Concentration (%)MoSConclusion on Safety at Tested ConcentrationSource
2007 (SCCP)100 mg/kg bw/day (NOAEL)0.60Not specified10167Safe service.gov.uk
Later (SCCS)10 mg/kg bw/day (Adjusted NOAEL)1.595.3106.3Not Safe service.gov.uk
2021 (SCCS)10 mg/kg bw/day (Adjusted NOAEL)0.1Not specified0.5>100Safe (at 0.5%) service.gov.uk
2021 (SCCS)10 mg/kg bw/day (Adjusted NOAEL)0.0999 (Aggregate)5.37.34 (Face only)~100Safe (at 7.34% in face products) europa.euservice.gov.uk

Systemic Exposure Dose (SED) Calculations (dermal and inhalation exposure)

The Systemic Exposure Dose (SED) represents the amount of a substance that is expected to enter the bloodstream following exposure. cosmedesk.com For cosmetic ingredients like this compound, the primary routes of exposure considered in risk assessment are dermal and, in the case of spray products, inhalation. europa.euservice.gov.uk

SED calculations combine the amount of product applied, the concentration of the substance in the product, and the dermal or inhalation absorption rate, along with body weight. cosmedesk.com A dermal absorption value of 5.3% has been used by the SCCS in recent assessments, based on in vitro studies using human skin. europa.euservice.gov.uk

For a concentration of 10% this compound, a SED of 1.59 mg/kg body weight/day was derived based on a dermal absorption of 5.3%. service.gov.uk To achieve a safe usage level with an MoS > 100, a SED of 0.1 mg/kg body weight/day was targeted, leading to the derivation of the 0.5% maximum concentration for general cosmetic products. service.gov.uk

For face products containing 7.34% this compound, SED calculations were performed for both dermal and inhalation exposure. The SED for dermal exposure was derived as 0.0998 mg/kg body weight/day, while the SED for inhalation exposure was significantly lower at 0.0001 mg/kg body weight/day. europa.euservice.gov.uk The aggregate SED for face cream including face pump spray was calculated to be 0.0999 mg/kg body weight/day. europa.euservice.gov.uk These calculations were crucial in determining the safety of this compound at the 7.34% concentration for specific face product types. europa.euservice.gov.uk

Here is a table showing SED calculations for face products at 7.34%:

Exposure RouteConcentration (%)Dermal Absorption (%)SED (mg/kg bw/day)Source
Dermal (Face)7.345.30.0998 europa.euservice.gov.uk
Inhalation (Face Pump Spray)7.34Not applicable0.0001 europa.euservice.gov.uk
Aggregate (Face)7.34Combined0.0999 europa.euservice.gov.uk

Point of Departure (PoD) and No Observed Adverse Effect Level (NOAEL) Derivation

The Point of Departure (PoD) is a key reference point in toxicology and risk assessment, representing a dose-response curve point typically corresponding to a low effect or no effect level. chemsafetypro.comwho.inteuropa.eu The No Observed Adverse Effect Level (NOAEL) is the highest experimental dose at which no statistically significant adverse effect is observed. who.inteuropa.eu The NOAEL is frequently used as a PoD in risk assessment. chemsafetypro.comwho.int When a NOAEL cannot be determined, a Lowest Observed Adverse Effect Level (LOAEL), the lowest dose at which an adverse effect is observed, may be used, often with an assessment factor. chemsafetypro.comwho.int

In the risk assessment of this compound, different PoDs have been utilized by regulatory bodies over time. An earlier assessment by the SCCP used a NOAEL of 100 mg/kg body weight/day derived from a 14-day oral toxicity range-finding study in rats. service.gov.uk

More recent assessments by the SCCS have utilized an adjusted NOAEL of 10 mg/kg body weight/day as the PoD. europa.euservice.gov.uk This adjusted NOAEL was derived from a LOAEL of 60 mg/kg body weight/day obtained from a combined repeated dose toxicity study with reproduction/developmental toxicity screening test (OECD Guideline 422). europa.euservice.gov.ukcirs-group.com An assessment factor of 3 was applied for the LOAEL-NOAEL extrapolation, and a 50% assumed oral bioavailability was also considered in this derivation. europa.euservice.gov.uk

The selection of the PoD is critical as it forms the basis for calculating the MoS and subsequently determining safe exposure levels and maximum permitted concentrations. chemsafetypro.comnih.gov

Here is a table summarizing the PoD/NOAEL values used:

Assessment PeriodPoD/NOAEL (mg/kg bw/day)BasisSource
2007 (SCCP)100 (NOAEL)14-day oral toxicity range-finding study in rats service.gov.uk
Later (SCCS)10 (Adjusted NOAEL)Derived from LOAEL of 60 mg/kg bw/day (OECD TG 422 study) with assessment factors for LOAEL-NOAEL and oral bioavailability europa.euservice.gov.ukcirs-group.com

Emerging Concerns and Data Gaps in Risk Assessment

Regulatory science is an ongoing process, and emerging concerns and data gaps can necessitate further evaluation of chemical compounds. For this compound, while extensive assessments have been conducted, certain areas warrant continued attention.

Inconclusive Evidence for Endocrine Disrupting Properties

One of the primary emerging concerns and a notable data gap in the risk assessment of this compound relates to the inconclusive nature of the evidence regarding its potential endocrine-disrupting properties. europa.eueuropa.euservice.gov.ukkao.comresearchgate.netecomundo.eu As highlighted in the safety assessments by the SCCS, despite indications from some studies suggesting potential endocrine effects, the available data are not considered conclusive or sufficient to definitively classify this compound as an endocrine disruptor or to derive a specific endocrine-related PoD for risk assessment. europa.eueuropa.euservice.gov.ukresearchgate.net

The data available from in silico modeling, in vitro tests, and in vivo studies have yielded mixed results, with positive findings largely observed in vitro. europa.eueuropa.euresearchgate.net The limited in vivo data specifically investigating endocrine activity and adversity contribute to this data gap. researchgate.net For instance, while an uterotrophic assay in rats was negative, this assay has limitations in detecting all potential modes of endocrine disruption. researchgate.net

Further research is needed to comprehensively characterize the endocrine activity of this compound and its potential implications for human health, which would help to address this data gap and refine future risk assessments. industrialchemicals.gov.au

Lack of Standardized International Methods for Endocrine Activity Characterization

Characterizing the endocrine activity of substances like this compound is challenging due to a lack of standardized international methods. While in vitro assays have indicated potential estrogenic and anti-androgenic activity for this compound, in vivo studies have not consistently shown such effects wikipedia.orgnih.gov. For instance, rat uterotrophic assays and transgenic zebrafish assays did not observe estrogenic activity nih.gov. The Scientific Committee on Consumer Safety (SCCS) has noted that while some studies suggest this compound may have endocrine effects, the evidence is not conclusive enough to establish a specific endocrine-related toxicological point of departure for safety assessment europa.eueuropa.eu. The available data from in silico modeling, in vitro tests, and in vivo studies are considered inconclusive and at best equivocal when assessed individually or together europa.eu. There is a recognized need to further develop methods for identifying endocrine disruptors, particularly in vitro and in silico approaches europa.eu.

Limited Data on Environmental Effects of Degradation Products

The environmental effects of this compound's degradation products are not fully characterized, and data are limited industrialchemicals.gov.au. The increasing use of organic UV filters, including this compound, leads to their increased concentration in aquatic environments researchgate.netrjpbcs.com. In chlorinated water, this compound can react with chlorine to form chlorinated by-products, such as monochloro-homosalate and dichloro-homosalate researchgate.netrjpbcs.com. These new compounds may potentially be more toxic than the parent compound researchgate.netrjpbcs.com. Additionally, UV filters can decompose under solar irradiation, potentially forming other by-products with harmful effects researchgate.netrjpbcs.com. Further evaluation is necessary as more information becomes available regarding the potential for environmental metabolites or degradants to cause harm industrialchemicals.gov.au. Standard ecotoxicity data on sediment-dwelling organisms or terrestrial species for this compound are also not available industrialchemicals.gov.au.

Assessment of Combined Exposure to this compound and Other Salicylates

Assessing the combined exposure to this compound and other salicylates presents a challenge in risk assessment. This compound is a member of the salicylate (B1505791) group of organic compounds nih.govresearchgate.net. Combined exposure to salicylic (B10762653) acid, which can be formed from the metabolic transformation of this compound, other salicylates (such as methylsalicylate), or directly from salicylic acid itself, has not been considered in some safety assessments europa.eueuropa.eu. Safety concerns regarding this compound and other salicylates like octisalate stem from their potential absorption and metabolism in the body to salicylic acid ewg.org. An assessment from the EU suggests classifying this broad group of similar chemicals as potential reproductive and developmental toxicants ewg.org.

Data on Long-Term Impacts and Mixtures of Endocrine Disrupting Chemicals

Gaps persist in understanding the long-term impacts of this compound, particularly when it is present in mixtures with other endocrine-disrupting chemicals (EDCs) nih.gov. EDCs, including UV filters like this compound, can interfere with the endocrine system and have been linked to a range of potential adverse effects on reproduction, immune function, and development nih.govmdpi.com. While high-throughput in vitro assays can assess the effects of common cosmetic EDCs individually, understanding their effects in mixtures and over the long term requires further research nih.govmdpi.com. The accumulation of potential EDCs and their persistence in organisms and the environment are also concerns mdpi.com.

Future Research Directions and Methodological Innovations

Development of Advanced In Vitro and In Silico Models for Toxicity Assessment

Advancements in toxicity assessment methodologies are vital for evaluating the potential effects of Homosalate (B147027) without relying extensively on animal testing. nih.govfrontiersin.orgfrontiersin.org Future research should focus on developing and validating advanced in vitro (cell-based) and in silico (computer-based) models. These models can provide mechanistic insights into how this compound interacts with biological systems at a cellular or molecular level. For instance, in vitro studies using human keratinocytes or other relevant cell lines can help assess cellular responses to this compound exposure, such as potential DNA damage or interference with cellular pathways. jrespharm.comnih.govresearchgate.net In silico models, including Quantitative Structure-Activity Relationships (QSARs) and physiologically-based kinetic (PBK) models, can predict the potential toxicity and absorption, distribution, metabolism, and excretion (ADME) of this compound based on its chemical structure and existing data. nih.govfrontiersin.orgfrontiersin.orgtandfonline.com

A study developing a PBK model for this compound demonstrated its ability to predict internal concentrations after oral and topical application in rats and humans, reproducing legacy in vivo and clinical data with a medium to high level of confidence. nih.govfrontiersin.orgfrontiersin.org Such models are becoming central to non-animal risk assessments. nih.govfrontiersin.org Future work involves refining these models to account for factors like individual variability and exposure to mixtures of chemicals.

Longitudinal Epidemiological Studies on Human Exposure and Health Outcomes

While in vitro and in silico studies provide valuable data, longitudinal epidemiological studies are essential to understand the long-term health outcomes associated with human exposure to this compound under real-world conditions. These studies involve tracking large populations over extended periods, monitoring their exposure levels (e.g., through biomonitoring) and health status. researchgate.netsantepubliquefrance.frresearchgate.netfrontiersin.org

Future research should prioritize large-scale, multi-cohort studies that can investigate potential associations between chronic this compound exposure and various health endpoints. This includes examining potential links to endocrine activity, as some in vitro studies have indicated interactions with hormone receptors, although in vivo evidence is currently not conclusive enough to establish a specific endocrine-related toxicological point of departure for safety assessment. wikipedia.orgeuropa.eunih.gov Longitudinal studies can help clarify these potential associations by accounting for confounding factors and establishing temporal relationships.

Integrated Environmental and Human Health Risk Assessment Frameworks

Assessing the full impact of this compound requires an integrated approach that considers both environmental presence and potential human health effects. Future research should focus on developing and implementing integrated risk assessment frameworks. europa.euhealth.gov.auepa.govnih.gov These frameworks would combine data from environmental monitoring (detecting this compound in water, soil, etc.) with human exposure data (from biomonitoring and exposure modeling) and toxicity data (from in vitro, in silico, and epidemiological studies). europa.eunih.gov

An integrated framework allows for a more holistic understanding of the risks posed by this compound throughout its lifecycle, from production and use to its entry into the environment and potential human exposure pathways. This approach is crucial for developing effective risk management strategies that protect both ecosystems and human health. europa.eunih.gov

Biomonitoring for Exposure Assessment and Reduction Measure Monitoring

Biomonitoring, the measurement of a chemical or its metabolites in biological samples (such as urine or blood), is a critical tool for assessing human exposure to this compound. researchgate.netnih.gov Future research should continue to refine biomonitoring techniques to accurately quantify this compound and its metabolites, including the separate isomers (cis- and trans-) which have shown different toxicokinetic profiles. researchgate.netnih.govresearchgate.netacs.org

Developing sensitive and specific analytical methods is essential for detecting low levels of exposure. researchgate.netacs.org Furthermore, biomonitoring can be used to assess the effectiveness of measures aimed at reducing exposure, such as changes in product formulations or public health campaigns promoting alternative sun protection methods. researchgate.netnih.gov Studies have successfully integrated newly identified metabolites into biomonitoring methods, enabling more sensitive and separate monitoring of cis- and trans-Homosalate in urine samples. researchgate.netacs.org

Research on Sustainable Alternatives and Green Chemistry Approaches for UV Filters

Given increasing concerns about the potential environmental and health impacts of some conventional UV filters, research into sustainable alternatives and the application of green chemistry principles is a critical future direction. tandfonline.comaethic.comjetir.orgacs.orgumu.se This involves exploring novel compounds that provide effective UV protection with reduced toxicity and environmental persistence.

Future research should focus on:

Identifying and developing naturally derived UV filters from sources like plants, algae, or cyanobacteria. tandfonline.comjetir.orgacs.orgumu.se

Designing new synthetic UV filters using green chemistry principles to minimize hazardous substances and waste generation during synthesis. tandfonline.comaethic.comjetir.org

Developing biodegradable or more easily degradable UV filters to reduce environmental accumulation. jetir.org

Investigating novel delivery systems or formulations that can enhance the efficacy of safer UV filters and potentially reduce the required concentration.

Research is already exploring bio-based alternatives and sustainable synthesis routes for UV filters. tandfonline.comacs.org For example, studies are investigating phenolic-based thiobarbituric derivatives and lignin (B12514952) as potential sustainable UV-filtering materials. tandfonline.comacs.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Homosalate in sunscreen formulations, and how should their validity be assessed?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard for quantifying this compound due to their sensitivity to salicylate esters . Method validation should include parameters like limit of detection (LOD), limit of quantification (LOQ), recovery rates (80–120%), and inter-day precision (<10% RSD). Data should be tabulated with clear headings (e.g., "Retention Time," "Calibration Curve R²") to align with academic reporting standards .

Q. How does this compound’s chemical structure influence its UV absorption profile?

  • Methodological Answer : this compound’s salicylate ester group and 3,3,5-trimethylcyclohexyl moiety enable absorption of UVB (290–320 nm) and short UVA (320–340 nm) rays. Conjugation between the aromatic ring and carbonyl group enhances π→π* transitions, which can be modeled via computational methods (e.g., TD-DFT) to predict absorption maxima. Experimental validation requires spectrophotometric analysis in solvents mimicking sunscreen formulations .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on this compound’s endocrine-disrupting potential?

  • Methodological Answer : Discrepancies often arise from differences in experimental models (in vitro vs. in vivo) and dose ranges. To resolve contradictions:

  • Conduct comparative studies using human cell lines (e.g., MCF-7 for estrogenicity) and in vivo models (e.g., zebrafish assays) at environmentally relevant concentrations (≤10% as per dermatological guidelines) .
  • Apply read-across methodologies to extrapolate data from structurally similar compounds (e.g., cyclohexylsalicylate) while accounting for metabolic differences via PBK modeling .

Q. What methodologies address this compound’s environmental persistence in ecotoxicological studies?

  • Methodological Answer :

  • Biodegradation assays : Use OECD 301 guidelines to measure half-life in aquatic systems. This compound’s persistence (>60 days in freshwater) correlates with its esterase resistance, necessitating LC-MS/MS for trace detection .
  • Trophic transfer studies : Employ model ecosystems (e.g., Daphnia magna algae interactions) to assess bioaccumulation factors (BAFs) and tissue-specific distribution .

Q. How do formulation matrices impact this compound’s photostability and efficacy?

  • Methodological Answer :

  • Photodegradation analysis : Use solar simulators to measure this compound’s degradation kinetics in emulsions. Co-solvents (e.g., ethanol) reduce crystallinity, enhancing UV absorption but increasing skin permeability. Quantify trade-offs via Franz diffusion cells and HPLC .
  • Synergistic effects : Test combinations with photostabilizers (e.g., octocrylene) using factorial design experiments to optimize SPF/UVAPF ratios .

Q. What advanced models improve safety assessments of this compound’s systemic toxicity?

  • Methodological Answer :

  • New Approach Methodologies (NAMs) : Integrate transcriptomics (e.g., HepG2 cell stress panels) and transactivation assays with metabolic activation to predict hepatotoxicity and endocrine disruption .
  • PBK modeling : Parameterize human models with in vitro absorption (e.g., Caco-2 permeability) and hepatic clearance data to derive margins of safety (MOS) for dermal exposure .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., UV absorption values, recovery rates) in appendices, with processed data (means ± SD) in the main text. Label tables numerically (e.g., "Table 1: HPLC Validation Parameters") .
  • Figures : Spectra should annotate critical wavelengths (e.g., λmax for this compound). Use error bars for dose-response curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.